An In-depth Technical Guide to 2,3,5-Trichlorophenol: Properties, Analysis, and Biological Impact
An In-depth Technical Guide to 2,3,5-Trichlorophenol: Properties, Analysis, and Biological Impact
For Immediate Release
This technical document provides a comprehensive overview of 2,3,5-Trichlorophenol (CAS No. 933-78-8), a significant chlorinated organic compound. Tailored for researchers, scientists, and professionals in drug development and environmental science, this guide details its chemical and physical properties, outlines detailed experimental protocols for its analysis, and explores its potential biological mechanisms of action.
Core Chemical and Physical Properties
2,3,5-Trichlorophenol is a chlorinated phenol that typically appears as colorless crystals or a white chalky solid with a characteristic phenolic odor[1][2]. As a member of the trichlorophenol isomer group, its specific chlorine substitution pattern dictates its unique chemical behavior and toxicological profile.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
| CAS Number | 933-78-8 | [1][2][3][4][5] |
| Molecular Formula | C₆H₃Cl₃O | [1][2][5] |
| Molecular Weight | 197.45 g/mol | [4][5] |
| IUPAC Name | 2,3,5-trichlorophenol | [2] |
| Synonyms | Phenol, 2,3,5-trichloro- | [2] |
| InChI Key | WWGQHTJIFOQAOC-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(C=C(C(=C1O)Cl)Cl)Cl | [2] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Melting Point | 57-62 °C (135-144 °F) | [1][2] |
| Boiling Point | 248-253 °C (478-487 °F) at 760 mmHg | [1][2][3] |
| Appearance | Colorless crystals or white chalky solid | [1][2] |
| Water Solubility | Poor; < 1 mg/mL at 16 °C (61 °F) | [2] |
| Vapor Density | 6.8 (air = 1) | [2][3] |
| Octanol/Water Partition Coefficient (log P) | 3.8 | [2][3] |
| pKa | 6.57 ± 0.15 (Predicted) |
Experimental Protocols
Detailed methodologies are crucial for the accurate synthesis, handling, and analysis of 2,3,5-Trichlorophenol. The following sections provide plausible and established protocols.
Synthesis of 2,3,5-Trichlorophenol (Proposed Method)
Principle: The direct chlorination of 3,5-dichlorophenol in the presence of a Lewis acid catalyst can introduce a chlorine atom at the 2-position, yielding 2,3,5-trichlorophenol. Careful control of stoichiometry and reaction conditions is necessary to minimize the formation of other isomers and over-chlorinated products.
Materials:
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3,5-Dichlorophenol
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1,2-Dichloroethane (anhydrous)
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Aluminum chloride (AlCl₃, anhydrous)
-
Chlorine (Cl₂) gas
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Hydrochloric acid (aqueous, 10%)
-
Sodium sulfate (anhydrous)
-
Nitrogen gas
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a gas outlet leading to a scrubber (e.g., sodium hydroxide solution), add 3,5-dichlorophenol (1 eq.).
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Dissolution: Add anhydrous 1,2-dichloroethane to dissolve the starting material under a nitrogen atmosphere.
-
Catalyst Addition: Cool the solution to 10-15°C in an ice bath. Carefully add anhydrous aluminum chloride (approx. 0.05 eq.) to the stirred solution.
-
Chlorination: Bubble chlorine gas (1.0-1.1 eq.) slowly through the stirred solution via the gas inlet tube. Maintain the temperature between 10-15°C throughout the addition, which may take 3-4 hours.
-
Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove excess chlorine. Slowly add 10% aqueous hydrochloric acid to the reaction mixture to quench the catalyst.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.
Analytical Determination by GC-MS
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a standard and highly sensitive method for the quantification of chlorophenols in various matrices. The following protocol, adapted from established environmental analysis methods, involves a derivatization step to improve chromatographic performance.
Principle: Chlorophenols are converted to their acetate esters using acetic anhydride in a basic solution. These derivatives are more volatile and less polar than the parent phenols, resulting in better peak shape and sensitivity during GC analysis.
Materials:
-
Sample (e.g., water, soil extract)
-
Potassium carbonate (K₂CO₃) buffer solution
-
Acetic anhydride
-
Hexane (analytical grade)
-
2,3,5-Trichlorophenol analytical standard
-
Internal standard (e.g., 1,3,5-tribromobenzene)
Procedure:
-
Sample Preparation: For a 100 mL aqueous sample, adjust the pH to be alkaline by adding it to a flask containing a K₂CO₃ buffer.
-
Derivatization: Add 0.5 mL of acetic anhydride to the buffered sample. Seal and stir vigorously for 15-30 minutes at room temperature to form 2,3,5-trichlorophenyl acetate.
-
Extraction: Perform a liquid-liquid extraction by adding 5 mL of hexane to the sample and shaking for 2 minutes. Allow the layers to separate and collect the organic (top) layer. Repeat the extraction twice more with fresh hexane.
-
Concentration: Combine the hexane extracts and concentrate the volume to approximately 1 mL under a gentle stream of nitrogen.
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph with a Mass Spectrometer detector.
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Conditions: Electron Ionization (EI) mode at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions for 2,3,5-trichlorophenyl acetate and the internal standard.
-
Biological Activity and Signaling Pathways
While specific signaling pathway data for 2,3,5-trichlorophenol is limited, studies on the closely related isomer 2,4,6-trichlorophenol provide a valuable model for the cytotoxic mechanisms of this class of compounds. Exposure to 2,4,6-trichlorophenol has been shown to induce a multi-faceted cellular stress response leading to apoptosis.
The proposed mechanism involves the generation of Reactive Oxygen Species (ROS), which triggers oxidative stress. This in turn activates the Nrf2/HMOX1 antioxidant response pathway. Concurrently, the compound induces Endoplasmic Reticulum (ER) stress, characterized by the upregulation of key stress sensor proteins. Both oxidative and ER stress pathways converge on the mitochondria, leading to a loss of mitochondrial membrane potential and the activation of the intrinsic apoptotic cascade, culminating in cell death.
Safety and Handling
2,3,5-Trichlorophenol is classified as harmful if swallowed and causes skin, eye, and respiratory irritation. It is very toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and respiratory protection (e.g., N95 dust mask) when handling the solid compound.
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep separated from strong oxidants and food products.
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Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment. In case of a spill, dampen the solid material with 60-70% ethanol, collect it into a suitable container, and decontaminate the area with a soap and water solution.
References
- 1. 2,4,5-Trichlorophenol synthesis - chemicalbook [chemicalbook.com]
- 2. EP0002373A1 - A method of making 2,4,5-trichlorophenol - Google Patents [patents.google.com]
- 3. CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol - Google Patents [patents.google.com]
- 4. 2,3,4-TRICHLOROANISOLE synthesis - chemicalbook [chemicalbook.com]
- 5. Sciencemadness Discussion Board - How to make 2,4,6 Trichlorophenol? - Powered by XMB 1.9.11 [sciencemadness.org]
